3-Chloroazetidine hydrochloride 3-Chloroazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 313468-63-2
VCID: VC2838360
InChI: InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
SMILES: C1C(CN1)Cl.Cl
Molecular Formula: C3H7Cl2N
Molecular Weight: 128 g/mol

3-Chloroazetidine hydrochloride

CAS No.: 313468-63-2

Cat. No.: VC2838360

Molecular Formula: C3H7Cl2N

Molecular Weight: 128 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroazetidine hydrochloride - 313468-63-2

Specification

CAS No. 313468-63-2
Molecular Formula C3H7Cl2N
Molecular Weight 128 g/mol
IUPAC Name 3-chloroazetidine;hydrochloride
Standard InChI InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Standard InChI Key HLUFCDPBADCYAI-UHFFFAOYSA-N
SMILES C1C(CN1)Cl.Cl
Canonical SMILES C1C(CN1)Cl.Cl

Introduction

Chemical Structure and Physical Properties

3-Chloroazetidine hydrochloride belongs to the azetidine family, which consists of saturated heterocyclic compounds containing a nitrogen atom in a four-membered ring. This particular derivative features a chlorine atom at the 3-position and exists as a hydrochloride salt.

Basic Physical and Chemical Properties

The compound has the molecular formula C3H7Cl2N with a molecular weight of 128.0004 g/mol . As a hydrochloride salt, it exhibits enhanced stability compared to its free base form. The compound is typically characterized as a crystalline solid with improved water solubility compared to its non-salt form.

Structural Characteristics

3-Chloroazetidine hydrochloride features a strained four-membered ring, which contributes to its unique reactivity patterns. The presence of the chlorine atom at the 3-position creates an electronegative center that influences the compound's chemical behavior and interaction with biological systems.

Table 1: Physical and Chemical Properties of 3-Chloroazetidine Hydrochloride

PropertyValue
Molecular FormulaC3H7Cl2N
Molecular Weight128.0004 g/mol
CAS Number313468-63-2
Melting Point>300°C (literature value)
AppearanceCrystalline solid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area12 Ų
Exact Mass126.996 g/mol

Synthesis Methods and Approaches

The synthesis of 3-Chloroazetidine hydrochloride can be achieved through several methodologies, each with specific advantages depending on the desired application and scale.

Ring Transformation Method

One established synthetic approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method utilizes ring opening with hydrochloric acid at the more sterically hindered carbon atom of the aziridine ring, followed by base-promoted ring closure . This regioselective approach has been documented as an effective strategy for obtaining 3-chloroazetidine derivatives with good yields.

Direct Halogenation Methods

Applications in Chemical Research and Drug Development

3-Chloroazetidine hydrochloride has emerged as a versatile building block in organic synthesis and pharmaceutical research due to its unique structural attributes and reactivity profile.

As a Pharmaceutical Building Block

The compound serves as an important intermediate in the synthesis of various pharmaceutically active compounds. Its strained ring system and functional group versatility make it particularly valuable for creating structurally diverse libraries in drug discovery programs . The azetidine moiety appears in numerous bioactive molecules, with the chloro-substitution providing an opportunity for further functionalization through nucleophilic substitution reactions.

Medicinal Chemistry Applications

In medicinal chemistry, 3-chloroazetidine hydrochloride serves as a precursor for developing compounds with diverse pharmacological activities. Derivatives of this compound have been investigated for antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The four-membered ring offers unique spatial arrangements that can enhance binding to biological targets and improve pharmacokinetic properties of drug candidates.

Role in Combinatorial Chemistry

The compound has demonstrated significant utility in combinatorial chemistry, where it can be used to create high-diversity libraries. Research indicates that azetidine-based scaffolds contribute to structural diversity among compounds within combinatorial libraries, offering new chemical space for drug discovery efforts .

Biological and Pharmacological Properties

Derivatives and structural analogs of 3-chloroazetidine hydrochloride have demonstrated various biological activities, making them subjects of continued research interest.

Antimicrobial Activity

Several studies have documented the antimicrobial potential of compounds containing the azetidine ring with a chloro substituent. For instance, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Anti-inflammatory and CNS Effects

Some azetidine derivatives with chloro substituents have exhibited central nervous system modulating effects and anti-inflammatory properties. Research has indicated that the unique structural features of these compounds contribute to their interaction with specific biological targets relevant to inflammatory and neurological processes .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-chloroazetidine hydrochloride and its derivatives is crucial for rational drug design and optimization.

Influence of the Chloro Substituent

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 3-chloroazetidine hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides valuable structural information about 3-chloroazetidine hydrochloride. Characteristic signals for CH-Cl of the azetidine ring typically appear around 4.1-4.3 ppm in the 1H NMR spectrum . Infrared (IR) spectroscopy is also useful for identifying key functional groups and confirming the structure of the compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-chloroazetidine hydrochloride. The exact mass of the compound (126.996 g/mol) can be confirmed through high-resolution mass spectrometry techniques .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and monitoring reaction progress during synthesis. For TLC analysis, solvent systems such as methyl chloride:methanol (8:2 v/v) have been reported as effective for visualizing 3-chloroazetidine derivatives .

Comparative Analysis with Related Compounds

Understanding how 3-chloroazetidine hydrochloride compares to structurally related compounds provides valuable context for its applications and properties.

Comparison with Other Azetidine Derivatives

Table 2: Comparison of 3-Chloroazetidine Hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinctive FeaturesMajor Applications
3-Chloroazetidine hydrochlorideC3H7Cl2N128.00Chloro substituent at 3-positionPharmaceutical building block, medicinal chemistry
Azetidine hydrochlorideC3H8ClN93.56Unsubstituted azetidine ringChemical reagent, intermediate synthesis
3-Chloro-3-fluoro-azetidine hydrochlorideC3H6Cl2FN145.99Additional fluoro substituentPharmaceutical research, increased metabolic stability
3-(3-Chlorophenyl)azetidine hydrochlorideC9H11Cl2N204.09Chlorophenyl substituentEnhanced binding to biological targets
3-(3-Chlorophenoxy)azetidineC9H10ClNO183.63Chlorophenoxy groupImproved lipophilicity, potential CNS activity

Reactivity Differences

The reactivity of 3-chloroazetidine hydrochloride differs from other azetidine derivatives primarily due to the presence and position of the chlorine atom. The chlorine substituent at the 3-position creates a reactive center for nucleophilic substitution reactions, distinguishing it from unsubstituted azetidine hydrochloride. Additionally, the compound exhibits distinct chemical behavior compared to 3-fluoro analogs due to differences in electronegativity and leaving group ability between chlorine and fluorine .

Biological Activity Profiles

The biological activity profiles of various azetidine derivatives show notable differences. For instance, compounds with additional aromatic substituents like 3-(3-chlorophenyl)azetidine hydrochloride often demonstrate enhanced binding to biological targets and improved pharmacokinetic properties. The nature and position of substituents significantly influence antimicrobial, antifungal, and anticancer activities of these compounds .

Current Research Trends and Future Directions

Research involving 3-chloroazetidine hydrochloride continues to evolve, with several promising directions emerging in recent years.

Novel Synthetic Methodologies

Recent advances in synthetic organic chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing 3-chloroazetidine hydrochloride and its derivatives. These include microwave-assisted synthesis, flow chemistry approaches, and catalytic methods that reduce waste and improve yields .

Expansion of Medicinal Applications

The medicinal applications of 3-chloroazetidine hydrochloride derivatives are being expanded through systematic structural modifications and comprehensive biological screening. Recent research has highlighted potential applications in developing novel antibiotics, anticancer agents, and compounds targeting central nervous system disorders .

Emerging Applications in Materials Science

Beyond pharmaceutical applications, there is growing interest in exploring the potential of azetidine derivatives in materials science. The unique structural features of these compounds may offer advantages in developing novel polymers, catalysts, and functional materials with specific properties .

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